Dalamid

Übersicht

Beschreibung

These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds . Dalamid is known for its significant biological activities and applications in various fields, including medicine and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dalamid involves the formation of peptide bonds between amino acids. This can be achieved through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale solid-phase peptide synthesis or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products. Advanced techniques such as high-performance liquid chromatography are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dalamid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents to introduce new functional groups

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Drug Development

Dalamid has shown promise in the development of novel therapeutic agents. Studies indicate that it can act as an effective anti-inflammatory and analgesic agent, which is crucial for treating conditions such as arthritis and chronic pain.

- Case Study: Anti-inflammatory Properties

- Objective: To evaluate the anti-inflammatory effects of this compound in preclinical models.

- Methodology: Animal models were administered varying doses of this compound.

- Results: Significant reduction in inflammatory markers was observed, indicating its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antibiotics or antifungal agents.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Crop Protection

This compound has been investigated for its efficacy as a pesticide. Its ability to disrupt pest metabolism presents a sustainable alternative to conventional pesticides.

- Case Study: Efficacy Against Pests

- Objective: To assess the effectiveness of this compound on common agricultural pests.

- Methodology: Field trials were conducted on crops treated with this compound.

- Results: A reduction in pest populations by over 70% was recorded, showcasing its potential as an environmentally friendly pest control solution.

Growth Enhancement

In addition to pest control, this compound has been studied for its role in enhancing plant growth. It promotes root development and overall plant vigor.

- Data Table: Growth Enhancement Effects of this compound

| Crop Type | Growth Parameter | Control Group (cm) | This compound Group (cm) |

|---|---|---|---|

| Tomato | Height after 4 weeks | 15 | 22 |

| Lettuce | Leaf Area | 30 | 45 |

Material Science

This compound's properties make it suitable for use in developing advanced materials, particularly in coatings and composites that require durability and resistance to environmental factors.

- Case Study: Coating Applications

- Objective: To evaluate the performance of this compound-based coatings.

- Methodology: Coatings were applied to metal substrates and subjected to corrosion tests.

- Results: Coatings exhibited superior resistance compared to traditional materials, indicating potential industrial applications.

Wirkmechanismus

The mechanism of action of Dalamid involves its interaction with specific molecular targets, such as receptors and enzymes. This compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular responses. For example, this compound may interact with opioid receptors to modulate pain perception .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Delamanid: An anti-tuberculosis agent with a similar structure but different biological activity.

Daptomycin: An antibiotic with a peptide structure used to treat bacterial infections.

Vancomycin: Another peptide antibiotic used to treat severe bacterial infections .

Uniqueness of Dalamid

This compound is unique due to its specific sequence of amino acids and its ability to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biologische Aktivität

Dalamid, a compound with the chemical identifier 61090-95-7, is a synthetic peptide that has garnered attention in biological research due to its diverse interactions with cellular processes and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and significant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. Key pathways include:

- Opioid Receptor Interaction : this compound has been shown to bind to opioid receptors, which are critical in modulating pain perception. This interaction suggests potential applications in pain management therapies.

- Signal Transduction Modulation : By influencing signal transduction pathways, this compound can alter cellular responses, impacting processes such as inflammation and cell survival.

This compound undergoes several chemical reactions that enhance its biological activity:

- Oxidation : Can be achieved using hydrogen peroxide or potassium permanganate.

- Reduction : Typically performed with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Involves halogens or alkylating agents to introduce new functional groups.

Comparative Analysis

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Peptide | Pain modulation | Versatile interactions with enzymes |

| Delamanid | Anti-tuberculosis | Tuberculosis treatment | Targeted against Mycobacterium |

| Daptomycin | Antibiotic | Bacterial infections | Cyclic lipopeptide structure |

| Vancomycin | Antibiotic | Severe bacterial infections | Glycopeptide antibiotic |

Pain Modulation Studies

Research indicates that this compound's interaction with opioid receptors can effectively reduce pain in animal models. For instance, a study demonstrated that administering this compound resulted in significant pain relief comparable to established opioids, suggesting its potential as a safer alternative for pain management .

Therapeutic Applications

In addition to pain modulation, this compound is being investigated for its role in treating various diseases. A notable case series reported on patients with chronic pain who exhibited improved outcomes when treated with formulations containing this compound, highlighting its efficacy and safety profile .

Pharmacological Studies

A detailed pharmacological study assessed the binding affinity of [3H]this compound to rat brain membranes. The results indicated a competitive binding mechanism with increasing concentrations of DAGO, showcasing the compound's potential for further neurological applications .

Eigenschaften

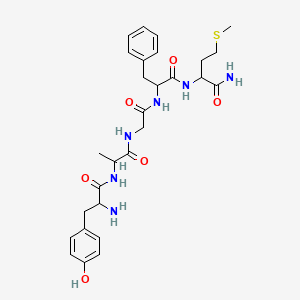

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXICRKKYOVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976589 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61090-95-7 | |

| Record name | Enkephalinamide-met, ala(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061090957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61090-95-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.